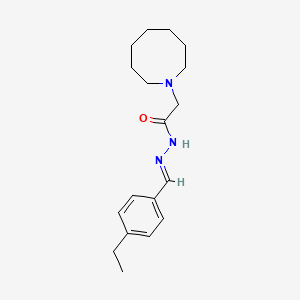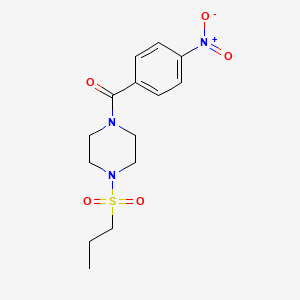![molecular formula C15H21N3O3S B5571836 4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamides are a significant class of compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds serve as a cornerstone for designing inhibitors targeting various enzymes, including carbonic anhydrases, which are crucial for physiological processes such as respiration, acid-base balance, and ion exchange in mammals.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the functionalization of the benzenesulfonamide moiety with various heterocyclic rings or substituents to enhance their biological activity and specificity. For instance, the introduction of 1,2,4-triazole scaffolds into benzenesulfonamide has been explored for generating potent inhibitors against specific carbonic anhydrase isoforms associated with tumors, showcasing the versatility in synthetic strategies for tailoring biological activity (Sitaram et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. For example, the crystal structure analysis of various benzenesulfonamides provides insights into the π–π interactions and hydrogen bonding that contribute to their high affinity towards carbonic anhydrase isoforms. The structural data guide the optimization of these compounds for enhanced specificity and inhibitory activity (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions tailored towards modifying their chemical properties for specific applications. For instance, the cyclodimerization and unusual transannular cyclizations of certain benzenesulfonamides have been reported, leading to novel bicyclic and propellane derivatives with potential biological activities (P. Dave et al., 1996).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, including triazines and benzodiazepines, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. Triazine derivatives have been studied for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory activities. These compounds offer a promising avenue for drug development due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019). Similarly, benzodiazepines are recognized for their role in treating various types of epilepsy and their potential as emerging environmental contaminants (Pinder, Brogden, Speight, & Avery, 1976).
Sulfonamides and Carbonic Anhydrase Inhibitors
Sulfonamides, such as "4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide," have been extensively researched for their inhibitory action on carbonic anhydrase (CA). These studies highlight the importance of the electronic properties of the sulfonamide group, which significantly influence the inhibition potency. Substituents on the sulfonamide nucleus can affect its interaction with CA, suggesting that modifications to this chemical structure could tailor its biological activity for specific therapeutic applications (Gupta, 2003).
Wirkmechanismus
Zukünftige Richtungen
The study suggests that selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents . This indicates that “4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide” and similar compounds could have potential applications in cancer treatment research .
Eigenschaften
IUPAC Name |
4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-17-8-11-2-5-13(10-17)18(9-11)15(19)12-3-6-14(7-4-12)22(16,20)21/h3-4,6-7,11,13H,2,5,8-10H2,1H3,(H2,16,20,21)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDZGMJBATHBK-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)
![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)
![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)


![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
